(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid
Overview
Description
“(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF2O3 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves borylation approaches, including the prominent asymmetric hydroboration reaction . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, which uses organoboron reagents .
Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a hydroxymethyl group, and a boronic acid group . The molecular weight is 187.94 .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. The most notable one is the Suzuki–Miyaura coupling, which is a carbon–carbon bond forming reaction . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The outcomes of these reactions are new carbon–carbon bonds, which are fundamental in the synthesis of many organic compounds .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Application Summary: Pinacol boronic esters, such as “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid”, are used in the protodeboronation of alkyl boronic esters . This is a valuable but underdeveloped transformation .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which can be used in further reactions .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is involved in the synthesis of biologically active compounds, including imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus (HIV) protease inhibitors with activity against resistant viruses .
- Results or Outcomes: The outcomes of these reactions are new biologically active compounds, which can be used in the treatment of various diseases .
Synthesis of Fluorinated Biaryl Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Difluorophenylboronic acid, which is structurally similar to “(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid”, can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Results or Outcomes: The outcomes of these reactions are new fluorinated biaryl derivatives, which can be used in further reactions .
Synthesis of mTOR Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is involved in the synthesis of imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors . mTOR kinase inhibitors are a class of drugs that inhibit the mechanistic target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
- Results or Outcomes: The outcomes of these reactions are new mTOR kinase inhibitors, which can be used in the treatment of various diseases, including cancer .
Synthesis of HIV Protease Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is involved in the synthesis of human immunodeficiency virus (HIV) protease inhibitors with activity against resistant viruses . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .
- Results or Outcomes: The outcomes of these reactions are new HIV protease inhibitors, which can be used in the treatment of HIV/AIDS and hepatitis C .
Future Directions
properties
IUPAC Name |
[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISWKAIUDZCVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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